molecular formula C15H19N3O3 B7344997 (2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide

(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide

Cat. No. B7344997
M. Wt: 289.33 g/mol
InChI Key: HWRGTFAIMDISQH-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus Kinase (JAK) enzyme, which has been linked to a variety of autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide selectively inhibits JAK enzymes, which are involved in the signal transduction pathways of various cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. This compound prevents the phosphorylation of STATs, thereby reducing the production of pro-inflammatory cytokines and preventing tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent tissue damage in various preclinical and clinical studies. The drug has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma), in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to improve the symptoms of these diseases, including joint pain, skin lesions, and gastrointestinal symptoms.

Advantages and Limitations for Lab Experiments

(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, which makes it an ideal tool for studying the role of JAK-STAT signaling in various cellular processes. However, the drug has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of the long-term safety and efficacy of the drug. Additionally, (2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has potential applications in other diseases, such as cancer and viral infections, which warrant further investigation.

Synthesis Methods

The synthesis of (2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide involves the reaction of 2-cyclopropyl-4-(4-fluoro-phenyl)-quinoline-3-carbaldehyde with (S)-N-(tert-butoxycarbonyl)-3-hydroxy-2-methylalanine tert-butyl ester in the presence of a catalytic amount of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butoxycarbonyl group, followed by the addition of 3-acetamidopyridine-2-carboxylic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders. Studies have shown that JAK enzymes play a crucial role in the activation of immune cells, which can lead to inflammation and tissue damage in autoimmune disorders. This compound inhibits JAK enzymes, thereby reducing inflammation and preventing tissue damage. This compound has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies.

properties

IUPAC Name

(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(19)17-12-3-2-7-16-14(12)18-15(20)11-6-8-21-13(11)10-4-5-10/h2-3,7,10-11,13H,4-6,8H2,1H3,(H,17,19)(H,16,18,20)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGTFAIMDISQH-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)NC(=O)C2CCOC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(N=CC=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.